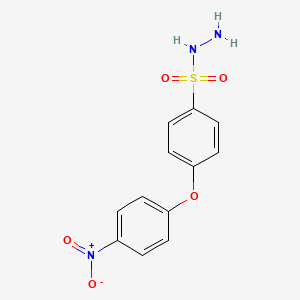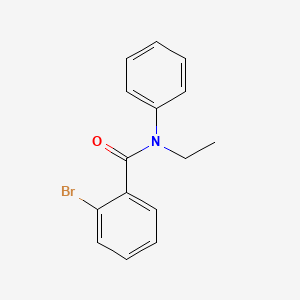
4-(4-nitrophenoxy)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-nitrophenoxy)benzenesulfonohydrazide, commonly known as NPB, is a chemical compound with a molecular formula of C12H10N3O5S. It is a yellow crystalline powder that is soluble in organic solvents. NPB is widely used in scientific research for its various applications, including its use as a fluorescent probe, a reagent for the detection of metal ions, and a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of NPB is not fully understood, but it is believed to involve the formation of a complex with the metal ion or thiol being detected. This complex formation results in a change in the fluorescence properties of NPB, allowing for the detection of the target molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of NPB. However, it has been shown to be non-toxic and has low cytotoxicity, making it a safe option for use in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NPB is its high selectivity and sensitivity towards metal ions and thiols, making it a valuable tool for the detection of these molecules in biological samples. Additionally, NPB is easy to synthesize and has low cytotoxicity, making it a safe option for use in biological systems. However, one limitation of using NPB is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of NPB in scientific research. One potential area of research is the development of new fluorescent probes based on the structure of NPB for the detection of other biomolecules. Additionally, the use of NPB in the development of new diagnostic tools for the detection of metal ion and thiol imbalances in various diseases, such as cancer and Alzheimer's disease, is an area of active research. Finally, the use of NPB in the development of new drugs and therapies for the treatment of these diseases is also an area of potential future research.
Synthesemethoden
The synthesis of NPB involves the reaction of 4-nitrophenol with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form 4-nitrophenyl benzenesulfonate. This intermediate compound is then reacted with hydrazine hydrate to form NPB.
Wissenschaftliche Forschungsanwendungen
NPB has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for the detection of metal ions in biological samples. Additionally, NPB has been used as a reagent for the detection of thiols, which are important biomolecules involved in numerous biological processes.
Eigenschaften
IUPAC Name |
4-(4-nitrophenoxy)benzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c13-14-21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)15(16)17/h1-8,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHPHFDWAMEXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenoxy)benzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)




![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)
![2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)


![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5800559.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5800562.png)